(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid

Catalog No.
S14423794
CAS No.
M.F
C9H12BFO3
M. Wt
198.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid

Product Name

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid

IUPAC Name

(5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

InChI

InChI=1S/C9H12BFO3/c1-3-6-4-7(10(12)13)9(14-2)5-8(6)11/h4-5,12-13H,3H2,1-2H3

InChI Key

LLUJWASCLLWSDJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)CC)(O)O

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group, which is known for its utility in organic synthesis and medicinal chemistry. The molecule consists of a phenyl ring substituted with an ethyl group, a fluorine atom, and a methoxy group. Boronic acids are particularly notable for their ability to form reversible covalent bonds with diols, making them valuable in various

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles such as halides in the presence of a palladium catalyst. This method is widely used to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • Boronic Acid Reactions: The boronic acid moiety can react with various nucleophiles, including alcohols and amines, leading to the formation of boronate esters or amines. These reactions are crucial in the synthesis of complex organic molecules.
  • Acid-Base Reactions: As a boronic acid, it can participate in acid-base reactions where it acts as a weak acid, donating protons under certain conditions.

The biological activity of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is primarily linked to its potential as a pharmacological agent. Boronic acids have been studied for their ability to inhibit proteasomes and certain enzymes involved in cancer progression and diabetes management. The specific biological effects can vary based on the substituents on the phenyl ring and their interaction with biological targets.

  • Antidiabetic Activity: Some studies suggest that boronic acids can inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making them candidates for antidiabetic therapies .
  • Anticancer Properties: Research indicates that compounds containing boron can interact with cellular pathways involved in cancer cell proliferation and survival, suggesting potential anticancer applications .

The synthesis of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid typically involves several steps:

  • Formation of Boronate Esters: Starting from 5-Ethyl-4-fluoro-2-methoxyphenol, the compound can be reacted with triethyl borate under acidic conditions to form the corresponding boronate ester.
  • Hydrolysis: The boronate ester is then hydrolyzed using aqueous conditions (often involving a base) to yield the final boronic acid product.
  • Purification: The product may require purification through recrystallization or chromatography to remove unreacted starting materials and by-products.

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid has several applications:

  • Drug Development: Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting metabolic diseases such as diabetes and various cancers.
  • Organic Synthesis: Utilized as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
  • Material Science: Boronic acids are also explored in creating smart materials that respond to environmental changes due to their reversible binding properties with diols.

Interaction studies involving (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid focus on its binding affinity with biological targets:

  • Enzyme Inhibition Studies: These studies often assess how effectively the compound inhibits key enzymes related to disease mechanisms, providing insights into its pharmacological potential.
  • Molecular Docking Studies: Computational methods like molecular docking are employed to predict how this compound interacts at the molecular level with various biological targets, aiding in drug design efforts .

Several compounds share structural similarities with (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid. Here are some examples:

Compound NameStructure/Functional GroupsUnique Features
4-Fluorophenylboronic acidFluorine substitution on phenyl ringCommonly used in Suzuki reactions
2-Methoxyphenylboronic acidMethoxy group on phenyl ringKnown for selective enzyme inhibition
3-Ethylphenylboronic acidEthyl group at different position on phenyl ringVariations in biological activity
4-Methylphenylboronic acidMethyl substitution instead of ethylDifferent steric effects influencing reactivity

The uniqueness of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid lies in its specific combination of substituents that may enhance its selectivity and efficacy against particular biological targets compared to other similar compounds. This specificity can lead to varied pharmacological profiles and applications within medicinal chemistry.

Transition metal catalysts enable direct boron introduction into aromatic systems, offering precision and functional group tolerance. For (5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid, palladium and iridium complexes dominate synthetic workflows.

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed Miyaura borylation remains the most widely employed method for aryl boronic acid synthesis. The reaction couples aryl halides with bis(pinacolato)diboron (B~2~Pin~2~) in the presence of a palladium catalyst, typically PdCl~2~(dppf), under basic conditions. For the target compound, the 2-methoxy and 5-ethyl substituents necessitate careful ligand selection to mitigate steric hindrance.

Recent advancements utilize tetrakis(dimethylamino)diboron [(Me~2~N)~2~B–B(NMe~2~)~2~] as a borylating agent, which bypasses the need for pre-functionalized boron reagents. This method achieves 70–85% yields for electron-deficient aryl bromides, though electron-rich substrates like 2-methoxy derivatives require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours). A comparative analysis of palladium catalysts is shown in Table 1.

Table 1: Palladium Catalyst Performance in Borylation of 2-Methoxy-Substituted Arenes

CatalystLigandTemperature (°C)Yield (%)
PdCl~2~(dppf)Dppf8078
Pd(OAc)~2~XPhos10065
Pd~2~(dba)~3~SPhos9072

Iridium-Catalyzed C–H Activation Techniques

Iridium complexes facilitate direct C–H borylation, circumventing pre-halogenation steps. The [Ir(COD)(OMe)]~2~/dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) system activates arenes regioselectively, with steric effects dictating substitution patterns. For (5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid, the 2-methoxy group directs borylation to the para position (C-5), but competing ethyl and fluorine substituents complicate selectivity.

Distal meta-borylation is achievable using modified iridium catalysts with sterically demanding ligands, such as 1,10-phenanthroline derivatives. This approach yields 55–60% boronic acid after hydrolysis, though excess boron reagent (3 equiv) is required to suppress proto-deborylation.

Ortho-Substituent Effects in Boronic Acid Derivatives

The reactivity of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is fundamentally governed by the electronic and steric properties of its substituents, particularly those positioned ortho to the boronic acid functionality [1]. The compound features a complex substitution pattern with a methoxy group at the 2-position (ortho to the boronic acid), fluorine at the 4-position, and an ethyl group at the 5-position, creating a unique electronic environment that significantly influences its chemical behavior [2].

ParameterValue
Molecular FormulaC₉H₁₂BFO₃
Molecular Weight (g/mol)198.00
CAS Number1383676-67-2
SMILESCOC1=CC(F)=C(CC)C=C1B(O)O
InChI KeyLLUJWASCLLWSDJ-UHFFFAOYSA-N

The ortho-substitution pattern in arylboronic acids has been extensively studied through density functional theory calculations, revealing significant perturbations to the electronic structure of the boronic acid group [3] [4]. These computational studies demonstrate that ortho substituents can alter the planarity of the boronic acid group relative to the aromatic ring, with deviations ranging from coplanar arrangements to nearly perpendicular orientations depending on steric and electronic factors [5] [6].

Fluorine Atom Electronic Modulation

The fluorine atom at the 4-position exerts profound electronic effects on the boronic acid functionality through its high electronegativity and unique orbital interactions [1]. Fluorine's strong electron-withdrawing character (σI = +0.52) significantly influences the electronic density distribution within the aromatic system, thereby modulating the Lewis acidity of the boron center [7] [1]. The p-π conjugation between fluorine's lone pairs and the aromatic π-system creates a complex electronic environment that affects both the stability and reactivity of the boronic acid group [8].

Computational studies using density functional theory methods have revealed that fluorine substitution reduces heterolytic palladium-carbon bond energies while increasing homolytic bond dissociation energies in related systems [1]. This electronic modulation extends to the boronic acid functionality, where the electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack [7] [9].

SubstituentElectronic EffectOrbital Interaction
Fluorine (4-position)Strong electron-withdrawing (σI = +0.52)p-π conjugation with aromatic system
Methoxy (2-position)Electron-donating by resonance (σR = -0.27)Lone pair donation to aromatic π-system
Ethyl (5-position)Weak electron-donating (σI = -0.07)Hyperconjugation with aromatic ring
Boronic acid groupLewis acidic centerEmpty p-orbital accepting electron density

The influence of fluorine on the boronic acid reactivity is further enhanced by its ability to stabilize negative charge development during reaction processes [1]. Nuclear magnetic resonance studies of related fluorinated boronic acids demonstrate that the boron-11 chemical shifts are significantly affected by fluorine substitution, with downfield shifts observed due to the deshielding effects of the electronegative fluorine atom [10] [11].

Methoxy Group Steric Interactions

The methoxy group positioned ortho to the boronic acid functionality introduces significant steric constraints that influence both the conformation and reactivity of the molecule [9]. Crystallographic studies of related ortho-substituted arylboronic acids reveal that bulky ortho substituents can force the boronic acid group out of the plane of the aromatic ring, with dihedral angles ranging from 0° to 90° depending on the size and nature of the substituent [5] [6] [12].

The methoxy group's steric interactions are particularly complex due to its dual nature as both an electron-donating substituent through resonance (σR = -0.27) and a sterically demanding group [9]. The oxygen atom's lone pairs can participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, creating additional stabilization pathways that influence the overall molecular geometry [13].

Computational analysis using density functional theory methods has shown that the methoxy group's steric bulk can significantly affect the C-B bond length, with increases of up to 0.009 Å observed in highly substituted systems compared to unsubstituted analogs [13]. These structural perturbations have direct implications for the reactivity of the boronic acid group, as changes in bond lengths and angles affect the overlap between the boron's empty p-orbital and the aromatic π-system [8].

PropertyTypical RangeSteric Influence
B-O bond length (Å)1.35-1.40Minimal
B-C bond length (Å)1.55-1.59Moderate ortho-effect
C-B-O bond angle (°)115-125Significant with ortho-substituents
Dihedral angle B-C-C-F (°)0-30High with bulky groups
Boronic acid group planarityNear-planar to perpendicularDepends on ortho-substitution pattern

Conformational Analysis of Poly-Substituted Arylboronates

The conformational behavior of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is governed by the interplay between electronic effects and steric interactions arising from its multiple substituents [14] [13]. The poly-substituted nature of this compound creates a complex conformational landscape where multiple energy minima exist, each representing different spatial arrangements of the substituents relative to the boronic acid functionality [15].

Theoretical investigations using density functional theory methods have revealed that the most stable conformations of poly-substituted arylboronic acids are those that minimize steric repulsion while maximizing favorable electronic interactions [3] [4]. In the case of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid, the conformational preferences are dictated by the need to accommodate the bulky methoxy group while maintaining optimal electronic communication between the fluorine atom and the boronic acid center [13].

X-ray Crystallographic Studies of Boroxine Derivatives

Crystallographic analysis of boroxine derivatives formed from poly-substituted arylboronic acids provides crucial insights into the solid-state conformations and intermolecular interactions [5] [16]. X-ray diffraction studies of triphenylboroxine and related compounds have confirmed that these cyclic trimers adopt essentially planar geometries, with the boron-oxygen framework forming a nearly perfect hexagonal arrangement [5].

The formation of boroxines through dehydrative condensation of boronic acids represents a fundamental aspect of their chemistry, particularly under ambient conditions [16]. Recent crystallographic studies have revealed that substituted arylboronic acids can undergo spontaneous dehydration to form boroxine structures with remarkable stability, even in the presence of water [16]. These findings challenge the traditional view that boroxines are inherently unstable in aqueous environments [16].

In the solid state, boroxine derivatives exhibit characteristic hydrogen bonding patterns that stabilize the crystal lattice [5]. The remaining hydroxyl groups on the boron centers participate in intermolecular hydrogen bonding networks, creating extended supramolecular assemblies [6]. These hydrogen bonding interactions are particularly important for poly-substituted systems, where steric crowding can disrupt the regular packing arrangements observed in simpler boroxine derivatives [12].

The crystallographic data for related poly-substituted arylboronic acids show significant variations in the B-O bond lengths within the boroxine ring, ranging from 1.31 to 1.40 Å depending on the electronic nature of the substituents [5] [6]. Electron-withdrawing groups tend to lengthen the B-O bonds due to reduced electron density at the boron center, while electron-donating substituents have the opposite effect [10].

Solution-Phase Tautomerization Dynamics

The solution-phase behavior of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is characterized by rapid tautomerization dynamics involving multiple equilibrium processes [15] [17]. Nuclear magnetic resonance studies of related systems have revealed that boronic acids exist in dynamic equilibrium between monomeric boronic acid forms and various associated species, including dimeric and oligomeric structures [18] [19].

The tautomerization dynamics are particularly complex in poly-substituted systems due to the influence of multiple substituents on the equilibrium positions [20]. Temperature-dependent nuclear magnetic resonance experiments have shown that the equilibrium between open (boronic acid) and closed (cyclic boronate) forms is highly sensitive to temperature, with significant changes in population ratios observed over the range of 203 to 303 K [17].

Boron-11 nuclear magnetic resonance spectroscopy provides a powerful tool for monitoring these tautomerization processes in real-time [18] [21]. The technique allows for the direct observation of different boron environments, with trigonal planar boronic acids typically appearing at chemical shifts around 30-32 ppm, while tetrahedral boronate esters resonate at 10-20 ppm [18].

The kinetics of boronic acid-diol exchange reactions, which serve as model systems for understanding tautomerization dynamics, exhibit rate constants on the order of 10² to 10³ M⁻¹ s⁻¹ for formation processes [19] [22]. These rapid exchange rates enable the boronic acid functionality to respond quickly to changes in solution conditions, making these compounds valuable for applications requiring dynamic behavior [19].

The pH dependence of tautomerization equilibria is particularly pronounced, with dramatic shifts in speciation observed as the solution pH varies from acidic to basic conditions [10] [11]. At neutral pH, the trigonal planar boronic acid form predominates, while under basic conditions, tetrahedral boronate anions become more favorable [20]. This pH-dependent behavior is further modulated by the electronic properties of the aryl substituents, with electron-withdrawing groups stabilizing the anionic tetrahedral forms [10].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

198.0863526 g/mol

Monoisotopic Mass

198.0863526 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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